2-(Boc-amino)-3-methylbutylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

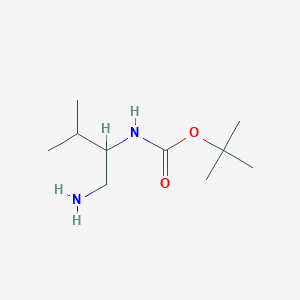

2-(Boc-amino)-3-methylbutylamine, or Boc-AMB, is an organic compound and an amine derivative of 3-methylbutylamine. It is a white, crystalline, water-soluble solid with a molecular weight of 170.25 g/mol. Boc-AMB has a wide range of applications in the fields of organic synthesis, peptide synthesis, and biochemistry. It is used in the synthesis of peptides, small organic molecules, and other complex organic molecules.

科学的研究の応用

Reductive Alkylation of Proteins

Amine borane complexes, including dimethylamine borane and trimethylamine borane, were investigated for their use in the reductive methylation of amino groups in proteins. These compounds served as reducing agents, offering a less toxic alternative to sodium cyanoborohydride for modifying proteins such as turkey ovomucoid, bovine serum albumin, and chicken ovalbumin. This method facilitates protein modification under neutral to mildly acidic conditions, limiting side reactions and enabling the modification of alkaline labile proteins (Cabacungan, Ahmed, & Feeney, 1982).

Hydrogenation-Decarbonylation of Amino Acids

Research has demonstrated the Ru-catalyzed hydrogenation-decarbonylation of amino acids, like l-valine, to produce primary amines, such as isobutylamine, at lower temperatures, thus preserving the stability of the primary amines. This method uniquely avoids CO2 production, releasing CH4 instead, which can be repurposed. The reaction's efficiency was optimized in water, achieving yields up to 87% (Verduyckt, Coeck, & Vos, 2017).

Mimicking Peptide Structures

An unnatural amino acid was designed to replicate the hydrogen-bonding functionality of a tripeptide β-strand, contributing to the understanding of peptide structure and function. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, exhibits β-sheet-like hydrogen-bonded dimer formation, offering insights into peptide assembly and structure (Nowick, Chung, Maitra, Stigers, & Sun, 2000).

Lithiation and Conversion to Heterocycles

The study of N-BOC-protected amino butylamines revealed insights into heteroatom-directed lithiation, particularly at benzylic positions. This research not only advanced the understanding of regioselective lithiation but also enabled the synthesis of novel heterocyclic compounds, enhancing the toolbox for organic synthesis and medicinal chemistry applications (Clark & Jahangir, 1993).

作用機序

Target of Action

The primary target of 2-(Boc-amino)-3-methylbutylamine is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound is used to protect these amino functions during synthetic reactions .

Mode of Action

This compound, as a Boc-protected amine, interacts with its targets by forming a carbamate linkage. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , which allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis . It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The boc group is known to be stable under various conditions, which suggests that the compound may have good stability and bioavailability .

Result of Action

The result of the action of this compound is the protection of amino functions, which prevents them from reacting undesirably during synthetic reactions . This protection can be removed under anhydrous acidic conditions with the production of tert-butyl cations .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable in water at various pH levels and temperatures . Additionally, the compound can be used under either aqueous or anhydrous conditions .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZYOHYPBQYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871235-24-4 |

Source

|

| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)